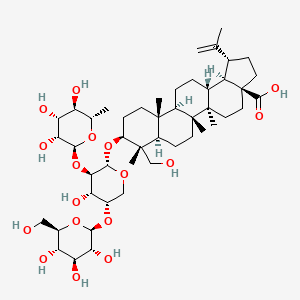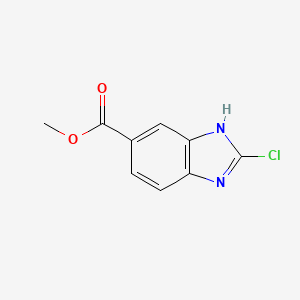
(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide
Übersicht
Beschreibung
This compound is also referred to as MitoQ, a mitochondria-targeted antioxidant that has gained significant attention due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve bulk manufacturing processes that ensure consistent quality and scalability. These methods often utilize advanced techniques and equipment to optimize the synthesis and purification processes .
Analyse Chemischer Reaktionen
(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is studied for its potential therapeutic effects, particularly as a mitochondria-targeted antioxidant. Its ability to target mitochondria makes it a promising candidate for treating diseases associated with oxidative stress.
In the industrial sector, (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including the synthesis of advanced materials and the optimization of industrial processes .
Wirkmechanismus
The mechanism of action of (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. Once inside the mitochondria, it acts as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. This action is mediated through its interaction with specific molecular targets and pathways involved in mitochondrial function and oxidative stress response.
Vergleich Mit ähnlichen Verbindungen
(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide is unique due to its mitochondria-targeting ability and antioxidant properties. Similar compounds include other mitochondria-targeted antioxidants, such as SkQ1 and MitoTEMPO. These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific applications.
Eigenschaften
IUPAC Name |
(7-methoxy-3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O3P.BrH/c1-29-24-19-11-18-23-25(24)27(30-26(23)28)31(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-19,27H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUSSCIAHXNCTA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(OC2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471125 | |
| Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887644-98-6 | |
| Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)


![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)

![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)





![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)

